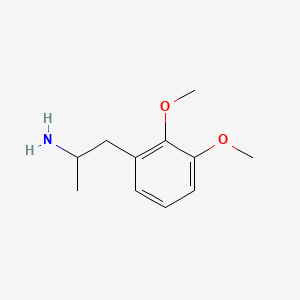![molecular formula C29H27NO6 B14146181 6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate CAS No. 1212105-26-4](/img/structure/B14146181.png)
6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzochromene core and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate typically involves a multi-step process. One common synthetic route starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, leading to the formation of the cyclohexadiene cycloadduct intermediate . The final product is obtained through oxidative aromatization of the intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
- 6-oxo-6H-benzo[c]chromen-3-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate
Uniqueness
What sets 6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate apart from similar compounds is its unique combination of a benzochromene core and a cyclohexanecarboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1212105-26-4 |
|---|---|
Molecular Formula |
C29H27NO6 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C29H27NO6/c31-27(35-22-14-15-24-23-8-4-5-9-25(23)28(32)36-26(24)16-22)21-12-10-19(11-13-21)17-30-29(33)34-18-20-6-2-1-3-7-20/h1-9,14-16,19,21H,10-13,17-18H2,(H,30,33) |
InChI Key |
MFFYGKRAHKYJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)
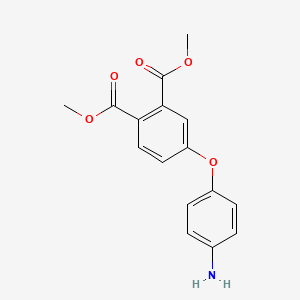
![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
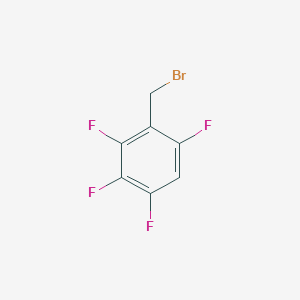
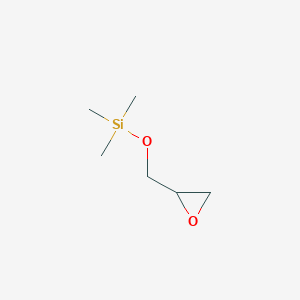
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)
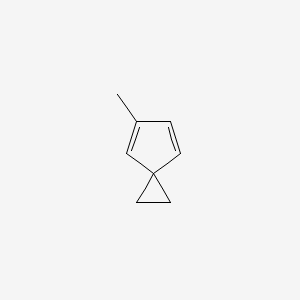
![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
